
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a thiophene ring fused to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The thiophene ring can be introduced via a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the thiophene ring attached at a different position.
1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Features a furan ring instead of a thiophene ring.
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines a tetrahydroisoquinoline core with a thiophene ring, contributing to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃NS, with a molecular weight of approximately 215.31 g/mol. The structural characteristics that define this compound include:
Feature | Description |
---|---|
Core Structure | Tetrahydroisoquinoline |
Substituent | Thiophene ring at the 1-position |
Unique Properties | Influences chemical reactivity and biological activity |
Biological Activities
Research indicates that this compound exhibits significant biological activities including:
- Antioxidant Activity : This compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells.
- Tyrosinase Inhibition : It inhibits tyrosinase, an enzyme involved in melanin synthesis. Studies have demonstrated dose-dependent inhibition of melanin content and intracellular tyrosinase activity in B16F10 melanoma cells.
The molecular mechanisms through which this compound exerts its effects include:
- Competitive Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial for melanin production.
- Cellular Pathways : It influences various cellular pathways related to apoptosis and cell proliferation, making it a candidate for anticancer drug development .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound:
- Anticancer Potential : In vitro studies indicate that derivatives of tetrahydroisoquinoline exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound have shown significant anti-proliferative effects on HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values below 25 μM .
- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicate moderate activity against Escherichia coli and Staphylococcus aureus .
- Pharmacokinetics and Metabolism : Studies suggest that the metabolism of this compound involves hydroxylation and demethylation pathways similar to those observed in methamphetamine metabolism.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | Similar bicyclic structure | Altered reactivity; potential anticancer effects |
1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline | Furan instead of thiophene | Different electronic properties; varied biological activity |
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Pyridine ring substitution | Distinct biological profile; explored for neuroprotective effects |
Properties
IUPAC Name |
1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDLSGWIMXIQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383147 | |
Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120086-35-3 | |
Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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